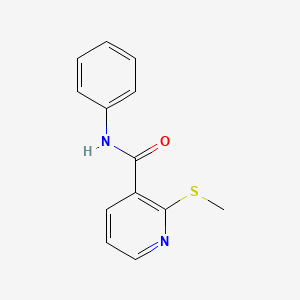

2-(Methylthio)-N-phenylnicotinamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2OS |

|---|---|

Molecular Weight |

244.31 g/mol |

IUPAC Name |

2-methylsulfanyl-N-phenylpyridine-3-carboxamide |

InChI |

InChI=1S/C13H12N2OS/c1-17-13-11(8-5-9-14-13)12(16)15-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16) |

InChI Key |

ABKVABWUVWJBOD-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylthio N Phenylnicotinamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Nicotinamide (B372718) Core

A retrosynthetic analysis of 2-(methylthio)-N-phenylnicotinamide reveals several logical disconnections. The most apparent disconnection is the amide bond, which simplifies the molecule into two key synthons: 2-(methylthio)nicotinic acid and aniline (B41778). This is a standard and reliable disconnection, as numerous methods exist for the formation of amide bonds.

Further disconnection of the 2-(methylthio)nicotinic acid intermediate involves breaking the carbon-sulfur bond. This leads to a 2-halonicotinic acid, such as 2-chloronicotinic acid, and a methyl mercaptan equivalent. The 2-chloronicotinic acid can be traced back to nicotinic acid through an N-oxidation and subsequent chlorination reaction. This multi-step retrosynthetic pathway provides a clear and feasible strategy for the total synthesis of the target molecule from readily available starting materials.

Detailed Synthetic Pathways to this compound

The forward synthesis, guided by the retrosynthetic analysis, involves a multi-step sequence that can be broken down into the synthesis of precursors, formation of the core nicotinamide structure, and the introduction of the key functional groups.

Precursor Synthesis and Functionalization

The synthesis typically commences with the preparation of a suitably functionalized pyridine-3-carboxylic acid. A common and effective starting material is nicotinic acid. To introduce a substituent at the 2-position, the nitrogen of the pyridine (B92270) ring is first activated through the formation of an N-oxide. This N-oxide then directs subsequent electrophilic substitution.

A key intermediate, 2-chloronicotinic acid, can be synthesized from nicotinic acid N-oxide. This transformation is often achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), sometimes in the presence of a tertiary amine like triethylamine. prepchem.comwikipedia.orgchemicalbook.com The reaction proceeds by heating the mixture, followed by careful workup to isolate the 2-chloronicotinic acid. prepchem.com

| Reaction Step | Reagents and Conditions | Yield | Reference |

| Synthesis of 2-chloronicotinic acid | Nicotinic acid-N-oxide, POCl₃, triethylamine, 100°C, 4 hours | 65-70% | prepchem.com |

Formation of the Nicotinamide Moiety

The formation of the amide bond to create the N-phenylnicotinamide structure is a crucial step. This can be achieved through several well-established methods. One common approach involves the activation of the carboxylic acid group of a nicotinic acid derivative. For instance, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting acyl chloride is then reacted with aniline to form the desired amide bond.

Alternatively, direct amide coupling methods can be employed, utilizing coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.gov These methods offer milder reaction conditions and are often preferred when dealing with sensitive functional groups. A patent has also described a one-pot synthesis of a substituted nicotinamide from the corresponding nicotinic acid and an amine using phosgene. google.com

Introduction of the Methylthio Group

The introduction of the methylthio group at the 2-position of the pyridine ring is a pivotal transformation. Starting from the 2-chloronicotinic acid precursor, a nucleophilic aromatic substitution reaction can be performed. One effective method involves the reaction of 2-chloronicotinic acid with thiourea. This reaction initially forms a thiouronium salt, which upon hydrolysis under basic conditions, yields 2-mercaptonicotinic acid. guidechem.com

Following the formation of 2-mercaptonicotinic acid, the thiol group can be methylated to give 2-(methylthio)nicotinic acid. This S-methylation is a standard procedure and can be accomplished using a variety of methylating agents, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base to deprotonate the thiol.

| Reaction Step | Reagents and Conditions | Yield | Reference |

| Synthesis of 2-mercaptonicotinic acid | 2-chloronicotinic acid, thiourea, water, reflux, 8 hours | 84% | guidechem.com |

Attachment of the N-phenyl Substituent

The final step in the most logical synthetic sequence is the attachment of the N-phenyl substituent via amide bond formation. As previously discussed, this involves the coupling of 2-(methylthio)nicotinic acid with aniline. The 2-(methylthio)nicotinic acid would first be converted to its corresponding acyl chloride using a reagent like oxalyl chloride or thionyl chloride. This activated intermediate is then reacted with aniline, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield the final product, this compound.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers a range of advanced techniques that can be applied to optimize the synthesis of this compound and its analogues. For the amide bond formation step, the use of enzyme-catalyzed reactions, for instance with lipases like Novozym® 435, has been shown to be effective for the synthesis of other nicotinamide derivatives. nih.gov This biocatalytic approach offers advantages in terms of sustainability and milder reaction conditions.

Furthermore, continuous-flow microreactors can be employed to enhance reaction efficiency, reduce reaction times, and improve safety, particularly for exothermic reactions or when using hazardous reagents. nih.gov For the nucleophilic aromatic substitution to introduce the thio-functionality, microwave-assisted synthesis could potentially accelerate the reaction and improve yields. The choice of solvent can also be critical, with greener solvents being increasingly favored to minimize environmental impact.

Catalytic Approaches in Synthesis

The synthesis of nicotinamide and its derivatives often employs catalytic methods to enhance reaction rates, yields, and selectivity. Both biocatalysis and chemocatalysis have been successfully applied.

Biocatalysis: Enzymes are increasingly used as powerful tools in organic synthesis due to their high efficiency and stereoselectivity under mild reaction conditions. rsc.org For instance, the lipase (B570770) Novozym® 435 from Candida antarctica has been utilized to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate (B505614) and various amines. rsc.org This biocatalytic approach offers a sustainable alternative to traditional chemical methods. rsc.org Nitrile hydratase (NHase) enzymes also represent a green alternative for nitrile hydration, offering high chemo-, regio-, and enantioselectivity under mild temperatures and pH, which is particularly useful for labile substrates or products. researchgate.net

Chemcatalysis: Various chemical catalysts are employed in the synthesis of the core pyridine structure. The Bohlmann–Rahtz pyridine synthesis, for example, can be facilitated by a Brønsted acid catalyst, which allows for a one-step Michael addition and cyclodehydration without the need to isolate intermediates. beilstein-journals.orgresearchgate.net In other applications, heterogeneous solid catalysts, such as manganese-substituted aluminophosphates, have been developed for the oxidation of 3-picoline to produce niacin (nicotinic acid), a key precursor. acs.org This method represents a greener alternative to processes using corrosive oxidizing agents like chromic acid. acs.orgchimia.ch

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of nicotinamide derivatives to create more sustainable and environmentally friendly processes. rsc.org Key strategies include the use of biocatalysts, environmentally benign solvents, and processes that minimize waste.

A notable example is the development of a green process for niacinamide production that starts with 2-methyl-1,5-pentanediamine (MPDA). researchgate.net This pathway avoids the use of highly toxic reactants like potassium dichromate, which was used in classic preparation methods. researchgate.net Similarly, the direct air oxidation of picoline using a catalytic process is considered a state-of-the-art green method for producing niacin, significantly reducing inorganic waste compared to older industrial syntheses. acs.orgchimia.ch

The use of enzymes, as mentioned previously, is a cornerstone of green synthesis for these compounds. Biocatalysis not only proceeds under mild conditions but can also be performed in sustainable solvents like tert-amyl alcohol. rsc.org Furthermore, computer-aided design is being used to develop more stable nicotinamide cofactor biomimetics, which can make cell-free biocatalysis—an efficient and environmentally friendly synthesis method—more affordable and viable on an industrial scale. rsc.org

Flow Chemistry Applications

Flow chemistry, or continuous-flow processing, offers significant advantages for the synthesis of pyridines and related heterocycles, including improved safety, efficiency, and scalability. This technology allows for rapid reaction optimization and can handle reactions that are difficult or hazardous in traditional batch setups. beilstein-journals.orgresearchgate.net

Flow chemistry has also been combined with biocatalysis. A green synthesis of nicotinamide derivatives has been developed in sustainable continuous-flow microreactors catalyzed by Novozym® 435. rsc.org This approach resulted in high product yields with substantially shorter reaction times compared to batch processes, highlighting a promising strategy for rapid and efficient pharmaceutical synthesis. rsc.org VCU researchers have also developed a method that streamlines the production of certain pyridine compounds from a five-step batch process to a single continuous step using flow reactors, projecting a 75% reduction in production cost and an increase in yield from 58% to 92%. vcu.edu

Synthesis of Structurally Related Derivatives and Analogues for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of nicotinamide-based compounds, chemists synthesize a wide array of analogues by systematically modifying different parts of the parent molecule. These studies are crucial for optimizing the biological activity and properties of lead compounds.

Modification of the Phenyl Ring

The N-phenyl group of this compound is a common target for modification to probe its influence on biological activity. By introducing various substituents at different positions on the phenyl ring, researchers can alter the compound's steric and electronic properties.

In a parallel synthesis campaign of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogues, various substitutions were made on the benzamide's phenyl ring. nih.gov For example, substitutions at the 2-position (e.g., 2-Cl, 2-OMe) and other patterns like 2,5-bis(trifluoromethyl) were explored to develop SAR. nih.gov Similarly, in the development of new nicotinamide derivatives as potential VEGFR-2 inhibitors, a phenyl ring serves as a linker moiety, and its interactions are crucial for activity. mdpi.com The synthesis of bedaquiline (B32110) analogues also involved creating a series of derivatives with different substitutions on a C5-aryl group, finding that modifications to this phenyl ring could significantly increase potency. nih.gov

Table 1: Examples of Phenyl Ring Modifications in Nicotinamide and Benzamide Analogues for SAR Studies

| Parent Scaffold | Modification on Phenyl Ring | Purpose of Modification | Reference |

|---|---|---|---|

| N-(4-(4-ethylpiperazin-1-yl)phenyl)benzamide | 2-Chloro | Investigate effect of electron-withdrawing groups | nih.gov |

| N-(4-(4-ethylpiperazin-1-yl)phenyl)benzamide | 2-Methoxy | Investigate effect of electron-donating groups | nih.gov |

| N-(4-(4-ethylpiperazin-1-yl)phenyl)benzamide | 2,5-bis(Trifluoromethyl) | Explore impact of bulky, electron-withdrawing groups | nih.gov |

Variations in the Thioether Moiety

The 2-(methylthio) group is another key site for structural variation. Altering the size, length, and functionality of the thioether side chain can impact the molecule's interaction with biological targets. Synthetic strategies often involve the reaction of a thiol with a suitable electrophile on the nicotinamide ring or vice versa.

The synthesis of thioether-containing analogues of the peptide complement inhibitor compstatin (B549462) involved replacing a disulfide bond with a more stable cystathionine (B15957) (Cth) thioether linkage. nih.gov This was achieved through a versatile solid-phase synthesis using orthogonally-protected cystathionine building blocks. nih.gov While this is a peptide example, the principle of installing a thioether linkage is broadly applicable. More directly related, the preparation of 4-substituted nicotinic acid derivatives has been described, including 4-(2-hydroxyethylthio)- and 4-S-cysteinyl-nicotinic acid, demonstrating the synthesis of varied thioether moieties on the pyridine ring. rsc.org The synthesis of N-(hydroxymethylene)thioamides from 2-cyanothioacrylamides also provides a pathway to functionalized thioamides that could be precursors to diverse thioether derivatives. mdpi.com

Table 2: Examples of Thioether Moiety Variations on the Nicotinic Acid Scaffold

| Position of Substitution | Thioether Moiety | Synthetic Precursor/Method | Reference |

|---|---|---|---|

| 4-position | -(CH₂)₂OH | Reaction with 2-mercaptoethanol | rsc.org |

| 4-position | -S-CH₂-CH(NH₂)-COOH | Reaction with cysteine | rsc.org |

Substitutions on the Nicotinamide Ring

Modifying the pyridine ring of the nicotinamide core is a fundamental strategy for generating analogues for SAR studies. Substituents can be introduced at various positions to modulate the electronics and sterics of the heterocyclic system.

The synthesis of 4-substituted nicotinic acids and nicotinamides provides a clear example, with derivatives such as 4-hydroxy-, 4-methoxy-, 4-butoxy-, 4-amino-, 4-anilino-, and 4-benzylamino-nicotinamide being prepared to investigate their potential as inhibitors. rsc.org In another study, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized with various substituents on the nicotinic acid portion to evaluate their fungicidal activity. nih.gov Furthermore, the synthesis of bedaquiline analogues involved replacing the quinoline (B57606) ring system with substituted pyridine rings, such as 2-methoxypyridine (B126380) and 2,6-dimethoxypyridine (B38085) cores, to expand the SAR and improve physicochemical properties. nih.gov These examples show that a wide range of functional groups can be installed on the nicotinamide ring to fine-tune the compound's biological profile.

Table 3: Examples of Substitutions on the Nicotinamide/Nicotinic Acid Ring

| Position of Substitution | Substituent | Resulting Compound Class | Reference |

|---|---|---|---|

| 4-position | -OH, -OMe, -O(CH₂)₃CH₃ | 4-Alkoxy/Hydroxy-nicotinic acids/amides | rsc.org |

| 4-position | -NH₂, -NHPh, -NHCH₂Ph | 4-Amino-nicotinic acids/amides | rsc.org |

| 5-position | -Br | 5-Bromo-2-(methylthio)-nicotinamide derivative | researchgate.net |

| 5,6-positions | -Cl₂ | 5,6-Dichloro-N-(thiophen-2-yl) nicotinamide derivative | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Methylthio N Phenylnicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed picture of the molecular framework and connectivity can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton, carbon, and nitrogen atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Methylthio)-N-phenylnicotinamide is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the phenyl ring, the methylthio group, and the amide N-H group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm, with their exact positions dictated by the electron-donating methylthio group and the electron-withdrawing amide group. The protons of the N-phenyl group will also resonate in the aromatic region. The methylthio (S-CH₃) protons are anticipated to appear as a singlet further upfield, likely in the range of δ 2.5-3.0 ppm. The amide proton (N-H) will present as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration, but is typically observed in the δ 8.0-10.0 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The spectrum will show distinct signals for the carbonyl carbon of the amide group (typically in the δ 160-170 ppm region), the carbons of the pyridine and phenyl rings (in the δ 110-160 ppm region), and the methyl carbon of the methylthio group (in the δ 15-25 ppm region). The carbon atom of the pyridine ring attached to the sulfur atom is expected to be significantly shielded.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer valuable insights into the electronic structure of the nitrogen-containing functional groups. Two nitrogen signals are expected for this compound: one for the pyridine ring nitrogen and another for the amide nitrogen. The chemical shifts of these nuclei are sensitive to hybridization and lone pair availability.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | ~7.2-7.4 | ~120-125 |

| Pyridine-H4 | ~7.8-8.0 | ~135-140 |

| Pyridine-H5 | ~7.0-7.2 | ~118-122 |

| Pyridine-H6 | ~8.4-8.6 | ~150-155 |

| Phenyl-H (ortho) | ~7.5-7.7 | ~120-125 |

| Phenyl-H (meta) | ~7.3-7.5 | ~128-132 |

| Phenyl-H (para) | ~7.1-7.3 | ~124-128 |

| Amide-NH | ~8.5-9.5 | - |

| S-CH₃ | ~2.5-2.7 | ~15-20 |

| C=O | - | ~165-170 |

| Pyridine-C2 | - | ~155-160 |

| Pyridine-C3 | - | ~120-125 |

| Phenyl-C (ipso) | - | ~138-142 |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring and between adjacent protons on the phenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include those from the amide proton to the carbonyl carbon and the ipso-carbon of the phenyl ring, and from the methylthio protons to the C2 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution, for instance, by observing through-space interactions between the protons of the N-phenyl group and the protons of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

HRMS is an indispensable tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the elemental composition can be unequivocally established. For this compound (C₁₃H₁₂N₂OS), the expected exact mass can be calculated and compared with the experimentally determined value, providing strong evidence for the compound's identity.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 245.0743 |

| [M+Na]⁺ | 267.0563 |

| [M+K]⁺ | 283.0302 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the characteristic vibrations of chemical bonds within a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by several key absorption bands. A sharp, intense band corresponding to the C=O stretch of the secondary amide (Amide I band) is expected around 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a moderate to sharp band in the region of 3200-3400 cm⁻¹. The N-H bending vibration (Amide II band) is anticipated around 1510-1550 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-S stretching vibration is expected to be weaker and appear in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-S bond, being more polarizable, often gives a more intense signal in the Raman spectrum than in the IR. Aromatic ring breathing modes are also typically strong in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Frequencies (cm⁻¹)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (Amide) | 3200-3400 | 3200-3400 | Stretching |

| C-H (Aromatic) | 3000-3100 | 3000-3100 | Stretching |

| C-H (Methyl) | 2900-3000 | 2900-3000 | Stretching |

| C=O (Amide I) | 1650-1680 | 1650-1680 | Stretching |

| C=C/C=N (Aromatic) | 1400-1600 | 1400-1600 | Ring Stretching |

| N-H (Amide II) | 1510-1550 | 1510-1550 | Bending |

| C-S | 600-800 | 600-800 | Stretching |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. A crystal structure of this compound would confirm the connectivity established by NMR and provide insight into the intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, as well as potential π-π stacking interactions between the aromatic rings, which govern the crystal packing. Analysis of the dihedral angle between the pyridine and phenyl rings would reveal the solid-state conformation of the N-phenylnicotinamide moiety.

Advanced Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. Since this compound is an achiral molecule and does not possess any stereocenters, it will not exhibit a signal in ECD spectroscopy. Therefore, this technique is not applicable for the stereochemical analysis of this particular compound.

Theoretical and Computational Chemistry Studies of 2 Methylthio N Phenylnicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-(Methylthio)-N-phenylnicotinamide at the atomic and molecular levels. These methods provide a theoretical framework to understand its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). figshare.com The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

The distribution of electron density across the molecule can also be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites. researchgate.net This information is crucial for predicting how the molecule might interact with other chemical species. For instance, in similar molecules, the nitrogen and oxygen atoms of the amide group and the sulfur atom of the methylthio group are often identified as regions of high electron density. researchgate.netnih.gov

Hypothetical DFT Calculation Results for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and for illustrative purposes, based on typical results for similar organic molecules.

Ab Initio Methods for Energetic Properties

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, can be employed to calculate the energetic properties of this compound. nih.gov These calculations can provide accurate predictions of the molecule's total energy, enthalpy, and Gibbs free energy of formation. openaccesspub.org Such data is vital for understanding the thermodynamic stability of the compound and for predicting the feasibility and outcomes of chemical reactions in which it may participate.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Hypothetical)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. researchgate.netresearchgate.net These hypothetical studies are invaluable in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. nih.govfrontiersin.org

In a hypothetical scenario, this compound could be docked into the active site of a target protein. mdpi.comdergipark.org.tr The docking process predicts the preferred binding orientation and affinity of the molecule. mdpi.comnih.gov Following docking, MD simulations can be run to simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur. nih.gov

Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS745, MET793, THR854 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions |

Note: These results are hypothetical and for illustrative purposes, based on typical findings for small molecule kinase inhibitors. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its rotatable bonds. nih.gov

Theoretical calculations can reveal the most energetically favorable conformations of the molecule in the gas phase and in different solvents. nih.gov For a molecule with multiple rotatable bonds like this compound, several low-energy conformers may exist, and understanding their relative populations is key to predicting which shape is most likely to be biologically active.

In Silico Prediction of Biological Activity Profiles Based on Structural Features

In silico methods can be used to predict the biological activity profile of this compound based on its structural features. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling can correlate structural or physicochemical properties of the molecule with its biological activity. nih.gov

Furthermore, computational tools can predict potential off-target effects and toxicity profiles by screening the molecule against databases of known toxicophores and adverse outcome pathways. researchgate.netnih.gov This early-stage assessment is crucial for prioritizing compounds for further experimental testing and for guiding the design of safer and more effective molecules.

Preclinical Biological Activity and Mechanistic Investigations of 2 Methylthio N Phenylnicotinamide

In Vitro Assays for Target Identification and Validation (Hypothetical Pathways)

Initial in vitro screening of 2-(Methylthio)-N-phenylnicotinamide would theoretically involve a broad panel of assays to identify potential biological targets. High-throughput screening (HTS) against diverse libraries of enzymes and receptors could reveal preliminary areas of activity. For instance, given the nicotinamide (B372718) scaffold, initial hypotheses might center on enzymes involved in NAD+ metabolism, such as nicotinamide N-methyltransferase (NNMT) nih.gov. Differential cytotoxicity assays across various cancer cell lines could also provide insights into potential anti-proliferative effects and guide further mechanistic studies.

A hypothetical screening cascade could be initiated to narrow down the potential mechanisms of action. This would involve progressing the compound through a tiered system of assays, starting with broad pharmacological profiling and moving towards more specific target-based assays. For example, if initial screens suggest an effect on a particular kinase family, subsequent assays would focus on determining the specific kinases inhibited by the compound.

Cell-Based Assays for Modulatory Effects on Cellular Processes (e.g., Enzyme Inhibition, Receptor Binding)

Following target identification, cell-based assays would be crucial to confirm the modulatory effects of this compound on cellular processes. These assays provide a more physiologically relevant context than simple biochemical assays and can help to understand how the compound affects complex cellular signaling networks.

Enzymatic Inhibition Kinetics and Specificity

Should a specific enzyme be identified as a target, detailed kinetic studies would be performed to characterize the nature of the inhibition. These studies would determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) would also be elucidated through graphical analysis of kinetic data, such as Lineweaver-Burk plots.

To assess the specificity of the enzymatic inhibition, this compound would be tested against a panel of related enzymes. A high degree of selectivity for the primary target over other enzymes is a desirable characteristic for a potential therapeutic agent, as it can minimize off-target effects.

Hypothetical Enzymatic Inhibition Data for this compound

| Enzyme Target | IC50 (µM) | Ki (µM) | Mode of Inhibition |

|---|---|---|---|

| Hypothetical Kinase A | 0.5 | 0.2 | Competitive |

| Hypothetical Kinase B | > 100 | - | - |

Receptor Binding Affinity and Agonist/Antagonist Profiling

If the initial screens indicate an interaction with a specific receptor, radioligand binding assays would be employed to determine the binding affinity (Kd) of this compound. Competition binding assays, where the compound competes with a known radiolabeled ligand, would be used to calculate the inhibition constant (Ki).

Functional assays would then be necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptor. This could involve measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization, in response to compound treatment.

Hypothetical Receptor Binding and Functional Data for this compound

| Receptor Target | Binding Affinity (Kd, nM) | Functional Activity | EC50/IC50 (nM) |

|---|---|---|---|

| Hypothetical GPCR X | 50 | Antagonist | IC50 = 120 |

Mechanistic Elucidation of Cellular and Molecular Responses

To gain a deeper understanding of the mechanism of action of this compound, it is essential to investigate its effects on downstream cellular and molecular events.

Downstream Signaling Pathway Analysis

Upon confirmation of target engagement in cells, the immediate downstream signaling pathways would be investigated. Techniques such as Western blotting can be used to assess the phosphorylation status of key signaling proteins. For example, if the compound inhibits a kinase, a decrease in the phosphorylation of its known substrates would be expected. The activation or inhibition of key signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival, would be of particular interest nih.govnih.gov.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

To obtain a global view of the cellular response to this compound, comprehensive gene expression and proteomic analyses would be conducted. Microarray or RNA-sequencing (RNA-Seq) can reveal changes in the transcriptome, identifying genes that are up- or downregulated following compound treatment.

Similarly, proteomic approaches, such as mass spectrometry-based techniques, can provide a snapshot of the entire proteome, revealing changes in protein expression levels and post-translational modifications. This unbiased approach can help to identify novel targets and pathways affected by the compound, providing a more complete picture of its mechanism of action.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Comparative Biological Activity with Established Nicotinamide Analogues

Direct preclinical investigations into the biological activity of this compound are not extensively documented in publicly available literature. However, by examining the biological activities of structurally related nicotinamide analogues, particularly those with substitutions at the 2-position of the pyridine (B92270) ring, a comparative context can be inferred. The introduction of a methylthio (-SCH3) group at this position can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Fungicidal Activity

Research into nicotinamide derivatives has identified several compounds with potent fungicidal properties. For instance, a study on N-(thiophen-2-yl) nicotinamide derivatives highlighted the importance of the nicotinamide scaffold in developing novel antifungal agents. While not a direct analogue, the compound N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide has been shown to exhibit moderate antifungal activity against phytopathogenic fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum nih.gov. This suggests that the 2-(methylthio) substituent, in combination with an appropriate N-phenyl group, can confer fungicidal properties.

The fungicidal efficacy of these compounds is often compared to established commercial fungicides. For example, some novel nicotinamide derivatives have been evaluated against boscalid, a widely used fungicide that also contains a nicotinamide core structure. In one study, a series of nicotinamide derivatives were synthesized and tested for their inhibitory effects on succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration and the target of boscalid. While direct comparative data for this compound is unavailable, the activity of other nicotinamide derivatives against various fungal strains provides a benchmark for potential efficacy.

| Compound | Target Fungi | Activity | Reference |

|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | Rhizoctonia solani, Sclerotinia sclerotiorum | Moderate antifungal activity | nih.gov |

| Boscalid | Various phytopathogenic fungi | Broad-spectrum fungicide (SDH inhibitor) | - |

| Nicotinamide Derivatives (General) | Candida albicans | Varying degrees of antifungal activity | nih.gov |

Enzyme Inhibition

The nicotinamide scaffold is a common feature in many enzyme inhibitors, owing to its role as a precursor to the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). Modifications to the nicotinamide structure can lead to potent and selective inhibitors of various enzymes.

Nicotinamide N-Methyltransferase (NNMT) Inhibition: NNMT is an enzyme involved in the metabolism of nicotinamide and has been implicated in various diseases. Structure-activity relationship (SAR) studies of small molecule NNMT inhibitors have shown that modifications on the nicotinamide core can lead to significant inhibitory activity nih.govacs.org. While specific data for this compound is not available, research on other nicotinamide analogues provides insights into the structural requirements for NNMT inhibition. For example, quinolinium-based analogues have been identified as potent NNMT inhibitors nih.gov. The introduction of a lipophilic thioether group at the 2-position could potentially enhance binding to the hydrophobic regions of the NNMT active site.

AlkB Homolog 2 (ALKBH2) Inhibition: ALKBH2 is a DNA demethylase, and its inhibition is being explored as a potential anti-cancer strategy. A recent study identified novel nicotinamide derivatives as potent and selective ALKBH2 inhibitors nih.gov. The SAR from this study could be used to predict the potential of this compound as an ALKBH2 inhibitor. The study highlighted the importance of specific substitutions on the nicotinamide and phenyl rings for optimal activity.

| Compound Class | Target Enzyme | Key Structural Features for Activity | Reference |

|---|---|---|---|

| Quinolinium Analogues | NNMT | N-methylated quinolinium scaffold | nih.gov |

| Novel Nicotinamide Derivatives | ALKBH2 | Specific substitutions on the nicotinamide and N-phenyl rings | nih.gov |

Vasorelaxant and Antioxidant Activity

Studies on other 2-thio-substituted nicotinic acid derivatives have revealed potential cardiovascular effects. For instance, 2-(1-adamantylthio)nicotinic acid and its amide analogue have been reported to possess both vasorelaxant and antioxidant properties. This suggests that the presence of a thioether linkage at the 2-position of the nicotinic acid scaffold can confer these biological activities. The antioxidant effects of nicotinamide and its derivatives are often attributed to their ability to increase the cellular pool of NAD+, which plays a crucial role in cellular redox reactions nih.govnih.gov.

The vasorelaxant effects are thought to be mediated through pathways involving nitric oxide (NO) and prostacyclin. While a direct comparison is not possible, the findings for these related compounds suggest that this compound could potentially exhibit similar vasorelaxant and antioxidant activities, warranting further preclinical investigation.

Structure Activity Relationship Sar and Lead Optimization Studies

Design Principles for SAR Studies of 2-(Methylthio)-N-phenylnicotinamide Derivatives

The design of a robust SAR study for this compound would involve the systematic dissection of the molecule into its key structural components: the 2-(methylthio)pyridine (B99088) core, the amide linker, and the N-phenyl ring. For each component, a series of modifications would be planned to probe the impact of electronic, steric, and lipophilic properties on the compound's biological activity.

Key Structural Components for Modification:

2-Methylthio Group: This group can be altered to investigate the role of the sulfur atom and the methyl substituent. Modifications could include oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone, or replacement of the methyl group with larger alkyl or aryl substituents. The isosteric replacement of the methylthio group with other functionalities like methoxy, amino, or halogen atoms would also be a critical part of the study.

Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring is a key feature, influencing the compound's basicity and hydrogen bonding capacity. The substitution pattern on the pyridine ring could be varied to explore different isomers and to introduce additional functional groups that might interact with the biological target.

Amide Linker: The amide bond's geometry and hydrogen bonding capabilities are crucial for molecular recognition. Modifications could include N-methylation to remove the hydrogen bond donor, or replacement of the amide with bioisosteres like a reverse amide, a thioamide, or a sulfonamide to alter its electronic and conformational properties.

N-Phenyl Ring: The phenyl ring offers a large surface for potential modifications. Substituents with varying electronic properties (electron-donating and electron-withdrawing groups) and steric bulk could be introduced at the ortho, meta, and para positions. This would help to map the steric and electronic requirements of the binding pocket.

Systematic Structural Modifications and Their Impact on Biological Activity

Based on the design principles outlined above, a systematic approach to structural modification can be undertaken. The data obtained from these modifications would be crucial in building a comprehensive SAR profile.

For instance, in studies of related N-(thiophen-2-yl) nicotinamide (B372718) derivatives, modifications to the thiophene (B33073) ring (analogous to the phenyl ring in our target compound) and the nicotinamide moiety have shown significant effects on fungicidal activity. nih.gov Similarly, research on other nicotinamide derivatives has demonstrated that the introduction of different substituents on the pyridine and the N-aryl rings can modulate their biological effects, such as succinate (B1194679) dehydrogenase inhibition. nih.gov

To illustrate potential SAR trends, a hypothetical data table is presented below, based on plausible outcomes from modifying the N-phenyl ring of this compound.

Table 1: Hypothetical Biological Activity of N-Aryl-2-(methylthio)nicotinamide Derivatives

| Compound ID | R (Substitution on Phenyl Ring) | Biological Activity (IC₅₀, µM) |

| 1 | H | 10.5 |

| 2 | 4-Cl | 2.1 |

| 3 | 4-F | 3.5 |

| 4 | 4-CH₃ | 8.9 |

| 5 | 4-OCH₃ | 7.2 |

| 6 | 3-Cl | 5.8 |

| 7 | 2-Cl | 15.2 |

This table is for illustrative purposes and does not represent real experimental data.

From this hypothetical data, one might infer that an electron-withdrawing group at the para position of the phenyl ring enhances activity, while a bulky substituent at the ortho position is detrimental.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To gain a more quantitative understanding of the SAR, QSAR modeling can be employed. This computational technique aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, a QSAR model could be developed using various molecular descriptors that quantify physicochemical properties like:

Electronic properties: Hammett constants (σ), dipole moment.

Steric properties: Molar refractivity (MR), Taft steric parameters (Es).

Lipophilic properties: Partition coefficient (logP).

A typical QSAR equation might take the form:

log(1/IC₅₀) = c₁σ + c₂MR + c₃logP + constant

The development of a statistically robust QSAR model would allow for the prediction of the biological activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds. nih.gov Studies on other heterocyclic compounds, such as thiazolidine (B150603) neuraminidase inhibitors, have successfully used QSAR to guide the design of more potent agents. nih.gov

Pharmacophore Modeling for Activity Enhancement

Pharmacophore modeling is another powerful computational tool that can be used to enhance biological activity. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.govdovepress.com

For this compound, a pharmacophore model could be generated based on a set of active analogs. This model would highlight the key interaction points and their spatial relationships. For example, the model might reveal the importance of a hydrogen bond acceptor at the pyridine nitrogen, a hydrophobic region corresponding to the methylthio group, and an aromatic ring interaction for the N-phenyl moiety. This information can then be used to virtually screen large compound libraries to identify new scaffolds that fit the pharmacophore, or to guide the design of novel derivatives with improved target interactions. nih.gov

Optimization Strategies for Potency and Selectivity Based on SAR Data

The insights gained from SAR, QSAR, and pharmacophore modeling can be used to devise strategies for optimizing the potency and selectivity of this compound derivatives.

Strategies for Potency Enhancement:

Exploiting Favorable Interactions: If the SAR data suggests that a particular substituent or functional group leads to a significant increase in activity, further modifications around that "hotspot" can be explored. For example, if a 4-chloro substituent on the phenyl ring is found to be optimal, other halogens or small electron-withdrawing groups could be tested at that position.

Structure-Based Design: If the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) can be employed. This involves docking the lead compound into the active site of the target to visualize the binding mode and identify opportunities for designing new analogs that make additional favorable interactions.

Strategies for Improving Selectivity:

Targeting Unique Features: By comparing the active sites of the desired target with those of off-target proteins, it may be possible to design modifications that exploit unique features of the target's binding pocket, thereby enhancing selectivity.

Modulating Physicochemical Properties: Fine-tuning the lipophilicity and hydrogen bonding capacity of the molecule can influence its distribution and binding to different targets, which can be a handle to improve selectivity.

Development of Second-Generation Analogues for Enhanced Activity

The culmination of the lead optimization process is the development of second-generation analogues with significantly enhanced biological activity and improved drug-like properties. figshare.com These analogues would incorporate the most favorable structural features identified through the comprehensive SAR studies.

For example, a second-generation analogue of this compound might feature:

An optimized substituent on the N-phenyl ring (e.g., a halogen or a small electron-withdrawing group).

A modified 2-substituent on the pyridine ring that enhances binding or improves metabolic stability.

Additional functional groups on the pyridine ring that provide new interaction points with the target.

The development of second-generation inhibitors is a common strategy in drug discovery. For instance, research on 5'-methylthioadenosine phosphorylase (MTAP) inhibitors led to the creation of second-generation transition state analogues with picomolar potency. figshare.com This iterative process of design, synthesis, and testing is fundamental to the successful development of new therapeutic agents.

Potential Applications and Broader Implications in Medicinal Chemistry and Chemical Biology

Exploration of 2-(Methylthio)-N-phenylnicotinamide as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule that selectively interacts with a specific protein or pathway, enabling the study of its biological function. unicamp.br The unique structural features of this compound, namely the nicotinamide (B372718) core, the N-phenyl substituent, and the methylthio group at the 2-position of the pyridine (B92270) ring, make it a promising candidate for development as a chemical probe.

The nicotinamide moiety is a well-established pharmacophore that can interact with a variety of enzymes, particularly those involved in NAD⁺ metabolism. nih.gov The N-phenyl group can be systematically modified to fine-tune the compound's steric and electronic properties, thereby influencing its binding affinity and selectivity for a target protein. The methylthio group, a sulfur-containing functional group, can engage in specific interactions, such as hydrogen bonding and van der Waals forces, with amino acid residues in the binding pocket of a protein. This is particularly relevant for enzymes where a cysteine or methionine residue is present in the active site.

While direct studies on this compound as a chemical probe are not extensively documented, the principles of chemical biology suggest its potential utility. For instance, fluorescently labeled analogs of this compound could be synthesized to visualize the localization and dynamics of its target proteins within living cells. Furthermore, biotinylated or photo-affinity labeled versions could be employed to identify and isolate its binding partners from complex biological mixtures, thereby elucidating its mechanism of action and identifying novel drug targets. The development of such probes would be invaluable for dissecting the intricate signaling networks in which nicotinamide-related pathways are involved. nih.gov

Role in the Discovery of Novel Therapeutic Candidates (Conceptual Framework)

The design and synthesis of novel therapeutic candidates often begins with a lead compound that exhibits a desired biological activity. The structural framework of this compound offers a versatile platform for the development of new drugs. The core nicotinamide structure is present in numerous approved drugs and clinical candidates, highlighting its therapeutic potential. mdpi.com

A conceptual framework for leveraging this compound in drug discovery would involve a systematic structure-activity relationship (SAR) study. This would entail the synthesis of a library of analogs with modifications at the N-phenyl ring and the methylthio group. For example, the electronic nature of the phenyl ring could be altered by introducing electron-donating or electron-withdrawing substituents. The methylthio group could be replaced with other sulfur-containing moieties or different functional groups altogether to explore the impact on biological activity.

The discovery of novel 2-thioether-benzothiazoles as allosteric JNK inhibitors demonstrates the potential of sulfur-containing heterocyclic compounds in targeting protein kinases. nih.govnih.gov Similarly, nicotinamide derivatives have been explored as inhibitors of various enzymes, including histone deacetylases and succinate (B1194679) dehydrogenase, with some compounds showing promising anti-cancer and antifungal activities. rsc.orgnih.gov By applying these design principles, this compound could serve as a starting point for the development of potent and selective inhibitors of enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. For instance, novel diarylamide N-containing heterocyclic derivatives have been identified as new tubulin polymerization inhibitors with anti-cancer activity, showcasing the potential of amide-containing scaffolds in this therapeutic area. mdpi.com

Contribution to the Understanding of Nicotinamide-Related Biological Systems

Nicotinamide and its derivatives are central to cellular metabolism, primarily through their role as precursors for the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD⁺). NAD⁺ is a critical cofactor for a multitude of enzymes involved in redox reactions and is also a substrate for enzymes such as PARPs, sirtuins, and CD38, which play key roles in DNA repair, gene expression, and calcium signaling. nih.gov

The study of compounds like this compound can provide valuable insights into the function and regulation of these nicotinamide-related biological systems. By observing the cellular effects of this compound, researchers can infer the roles of its potential targets. For example, if this compound is found to modulate the activity of a specific sirtuin, it could be used to probe the downstream consequences of that sirtuin's activity on cellular processes such as aging and metabolism.

Moreover, the biological activity of nicotinic acid and its derivatives can be significantly altered by ultraviolet light, leading to the formation of various photoproducts with different biological properties. nih.gov Investigating the photochemical behavior of this compound could reveal novel light-activated mechanisms for modulating nicotinamide-related pathways, with potential applications in photopharmacology. The synthesis of labeled versions of nicotinamide has also been instrumental in studying its metabolism and biological functions. acs.orgacs.org

Integration with High-Throughput Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological target. thermofisher.comnih.gov The inclusion of diverse and drug-like molecules in these libraries is crucial for increasing the probability of identifying promising hit compounds.

This compound and its analogs are well-suited for inclusion in HTS libraries. The nicotinamide scaffold is a common feature in many biologically active molecules, and the introduction of the methylthio and phenyl groups increases the structural diversity of the library. The synthesis of a focused library of pyridine derivatives for screening against human hydrogen sulfide-synthesizing enzymes highlights the value of targeted libraries in identifying novel inhibitors. researchgate.net

Future Research Horizons for this compound

The exploration of novel therapeutic agents is a cornerstone of medicinal chemistry, with nicotinamide derivatives emerging as a promising class of compounds. Within this family, this compound represents a molecule of interest for future scientific investigation. While current research on this specific compound is not extensively documented in publicly available literature, the broader landscape of drug discovery and development provides a clear roadmap for its potential future exploration. This article outlines the prospective research avenues for this compound, focusing on advanced mechanistic studies, synthetic scalability, the application of artificial intelligence in its design, and interdisciplinary collaborative opportunities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Methylthio)-N-phenylnicotinamide?

- Methodology : Adapt protocols from analogous nicotinamide derivatives. For example, reflux a solution of 2-chloro-N-phenylnicotinamide with sodium azide (NaN₃) in a toluene:water (8:2) solvent system, followed by purification via crystallization or extraction . Adjust stoichiometry and reaction time based on precursor reactivity. Monitor progress using TLC with hexane:ethyl acetate (9:1) solvent systems.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions. Compare chemical shifts with structurally similar compounds, such as N-substituted cyclopropylmethylamines, where ¹H NMR peaks for aromatic protons typically appear at δ 6.5–8.0 ppm .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Follow guidelines for structurally related sulfides (e.g., 2-(methylthio)phenol): use PPE (gloves, masks, protective eyewear), avoid skin contact, and store waste separately for professional disposal. Reference safety data sheets (SDS) for analogous compounds like N-Acetyl-2-phenylethylamine, which emphasize proper ventilation and emergency procedures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology : Systematically vary parameters such as solvent polarity (e.g., toluene vs. DMF), temperature (reflux vs. room temperature), and catalyst use. For example, sodium azide-mediated substitutions in toluene:water mixtures require precise control of reaction duration (5–7 hours) to minimize side-product formation . Use design-of-experiment (DoE) frameworks to identify critical factors.

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

- Methodology : Cross-validate results using complementary techniques. For instance, if ¹H NMR signals overlap, employ 2D NMR (COSY, HSQC) to resolve ambiguities. Compare HRMS data with theoretical isotopic patterns to confirm molecular formulas. Address uncertainties by adhering to standardized protocols for non-targeted analysis (NTA), such as benchmarking against certified reference materials .

Q. What advanced analytical strategies can quantify trace impurities in this compound?

- Methodology : Implement hyphenated techniques like LC-HRMS or GC-MS for impurity profiling. Use internal standards (e.g., N-Nitrosomorpholine) to calibrate detection limits. For polar impurities, optimize chromatographic conditions based on methods validated for phenylacetamide derivatives, ensuring separation efficiency and sensitivity .

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Methodology : Apply density functional theory (DFT) to simulate reaction pathways, focusing on sulfur-methyl group interactions. Validate models using experimental data from structurally related compounds, such as N-methyl-p-toluenesulfonamide derivatives. Leverage databases like PubChem for comparative molecular property analysis .

Methodological Notes

- Synthesis : Prioritize scalable, solvent-efficient routes to align with green chemistry principles.

- Characterization : Ensure NMR spectrometers are calibrated using certified standards (e.g., NIST-traceable references) .

- Safety : Regularly review updated SDS for analogs, as handling requirements may evolve with new toxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.